1H-Indole, 1-(bromoacetyl)-
Description
Historical Development and Significance of Indole (B1671886) N-Acylation
The functionalization of the indole nitrogen, or N-acylation, is a fundamental transformation that has been a long-standing challenge and area of interest in organic synthesis. rsc.org Historically, the acylation of indoles often resulted in mixtures of N-acylated and C3-acylated products, with the C3 position being kinetically favored due to the high electron density of the pyrrole (B145914) ring. researchgate.netbhu.ac.in Achieving selective N-acylation typically required harsh conditions or the use of metal salts of indole, such as indolyl potassium or sodium salts, which are prepared with strong bases like sodium hydride or potassium hydroxide. bhu.ac.intandfonline.com
The significance of N-acylindoles is underscored by their prevalence in a multitude of biologically active compounds and pharmaceuticals. nih.govnih.gov Molecules like the anti-inflammatory drug indomethacin, the cannabinoid receptor agonist L-768,242, and various natural products feature the N-acylindole motif. nih.govnih.gov Beyond their biological roles, N-acylindoles are crucial synthetic intermediates. The acyl group can act as a protecting group for the indole nitrogen, and its electron-withdrawing nature modifies the reactivity of the indole ring, enabling further transformations. rsc.orgnih.gov
Modern synthetic chemistry has driven the development of milder and more chemoselective methods for indole N-acylation. rsc.orgnih.gov These advanced techniques often employ specific catalysts or less reactive, more stable acylating agents to overcome the challenge posed by the lower nucleophilicity of the indole nitrogen, whose lone pair of electrons contributes to the ring's aromaticity. rsc.orgrsc.org Innovations include organocatalytic methods using N-heterocyclic carbenes (NHCs) to activate aldehydes, transition-metal-catalyzed dehydrogenative couplings with alcohols, and the use of stable acyl sources like thioesters, all of which provide efficient and selective access to N-acylindoles under milder conditions. rsc.orgnih.govnih.gov This evolution reflects a continuous effort to create more efficient and atom-economical pathways to these valuable compounds.
Chemical Importance of the Bromoacetyl Moiety as a Synthetic Handle
The bromoacetyl group is a highly reactive functional group that serves as a powerful "synthetic handle" in organic chemistry. ontosight.ai Its chemical importance stems from its nature as an α-halo ketone, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. nih.govlibretexts.org The presence of both a carbonyl group and an adjacent halogen atom creates a highly electrophilic α-carbon, making it an excellent target for a wide range of nucleophiles. ontosight.ainih.gov
The key features contributing to the bromoacetyl moiety's utility are:
High Reactivity: The inductive effect of the carbonyl group significantly increases the polarity of the carbon-bromine bond, making the α-carbon highly electron-deficient and susceptible to nucleophilic attack. nih.gov The bromine atom is an excellent leaving group, facilitating rapid displacement. Consequently, α-halo ketones are exceptionally reactive in Sɴ2 displacement reactions compared to analogous alkyl halides. libretexts.orgwikipedia.org
Electrophilic Nature: The bromoacetyl group is a potent electrophile, readily reacting with various nucleophiles such as amines, thiols, and carbanions. ontosight.ai This reactivity is harnessed to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, a cornerstone of molecular construction.
Bifunctionality: As a bifunctional electrophile, the bromoacetyl group possesses two potential sites for nucleophilic attack: the α-carbon and the carbonyl carbon. wikipedia.org This dual reactivity is exploited in the synthesis of numerous heterocyclic systems.
The bromoacetyl group is frequently used to introduce a reactive two-carbon unit into a molecule, paving the way for subsequent cyclization reactions. ontosight.airsc.org It is a key building block in the Hantzsch thiazole (B1198619) synthesis and other related heterocycle formations, where it reacts with thioamides or thioureas to construct thiazole rings. wikipedia.org This ability to act as a precursor for diverse heterocyclic scaffolds makes the bromoacetyl moiety an indispensable tool in medicinal chemistry and materials science for the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.airsc.org
Contextualizing 1H-Indole, 1-(bromoacetyl)- as a Key Intermediate in Heterocyclic Chemistry
The fusion of the N-acylindole structure with the reactive bromoacetyl handle in 1H-Indole, 1-(bromoacetyl)- creates a versatile and powerful intermediate for the synthesis of complex heterocyclic architectures. This molecule is a prime example of a building block designed for diversity-oriented synthesis, enabling access to a wide range of fused and polycyclic systems. nih.govrsc.org
The strategic placement of the reactive bromoacetyl group on the indole nitrogen allows it to serve as an electrophilic anchor for constructing new rings fused to or substituted on the indole core. The general synthetic strategy involves the reaction of 1H-Indole, 1-(bromoacetyl)- with a dinucleophilic species, leading to a condensation-cyclization cascade.
Table 1: Examples of Heterocyclic Systems Synthesized from Bromoacetylated Precursors
| Target Heterocycle | Reactant(s) | Reaction Type | Reference |
|---|---|---|---|
| Thiazoles | Thioureas, Thioamides | Hantzsch-type synthesis | wikipedia.orgmdpi.com |
| Imidazoles | Amidines | Cyclocondensation | rsc.orgnih.gov |
| Quinoxalines | o-Phenylenediamine (B120857) | Cyclocondensation | srce.hr |
| Pyrroles | Dicarbonyls and Ammonia | Hantzsch pyrrole synthesis | wikipedia.org |
| Fused Triazoles | Hydrazones | Cyclocondensation | rsc.orgsrce.hr |
This table is illustrative of reactions involving bromoacetylated heterocycles, which are analogous to the reactivity of 1H-Indole, 1-(bromoacetyl)-.
For instance, the reaction of 1-benzyl-3-bromoacetyl indole with o-phenylenediamine has been shown to produce quinoxaline (B1680401) derivatives. srce.hr Similarly, reactions with thiourea (B124793) lead to the formation of 2-thioxoimidazolidine structures, which are themselves versatile intermediates. srce.hr A notable application is in the synthesis of deoxytopsentin, a bis-indole alkaloid, where 3-(bromoacetyl)indole is a key starting material. nih.gov While this involves C-acylation, the principle of using the bromoacetyl group to build complex scaffolds is directly transferable to the N-acylated isomer. The reactivity allows for the construction of five- and six-membered rings, including thiophenes, imidazoles, pyrazoles, and pyridines, often through multicomponent reactions that build molecular complexity in a single step. rsc.orgnih.govrsc.org
Overview of Current Research Trends and Challenges Pertaining to 1H-Indole, 1-(bromoacetyl)-
Current research involving 1H-Indole, 1-(bromoacetyl)- and related structures is focused on leveraging its unique reactivity for the efficient synthesis of novel, biologically active compounds and exploring new catalytic methodologies.
Research Trends:
Multicomponent Reactions (MCRs): There is a growing interest in using bromoacetylated indoles and similar heterocycles in MCRs. rsc.org This approach allows for the rapid assembly of complex molecules from simple starting materials in a single pot, which is highly efficient and aligns with the principles of green chemistry.
Synthesis of Fused Polycyclic Systems: Researchers continue to explore the utility of 1H-Indole, 1-(bromoacetyl)- as a precursor for complex, fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry as they can mimic natural products and provide rigid frameworks for interacting with biological targets. srce.hrnih.gov
Development of Bioactive Molecules: The compound serves as a key intermediate in the synthesis of new derivatives for evaluation as antimicrobial and anticancer agents. srce.hrijpbs.com The indole nucleus is a known pharmacophore, and attaching various heterocyclic rings via the bromoacetyl linker is a common strategy for drug discovery. nih.govresearchgate.net
Challenges:
Chemoselectivity in Synthesis: A primary challenge remains the selective synthesis of the N-acylated indole over the C3-acylated isomer. While modern methods have improved selectivity, achieving high yields of the desired N-functionalized product often requires careful optimization of reaction conditions and catalysts. rsc.orgnih.gov
Reactivity and Stability: The high reactivity of the bromoacetyl group, while synthetically useful, also makes the molecule susceptible to hydrolysis and decomposition, necessitating careful handling and storage under anhydrous conditions. guidechem.com
Enzymatic Synthesis: While chemical methods for indole N-acylation are well-developed, understanding and harnessing enzymatic pathways for this transformation is an emerging area. rsc.orgrsc.org The low nucleophilicity of the indole nitrogen presents a significant challenge for enzymes, and research into how nature achieves this transformation could inspire novel biocatalytic approaches. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
207803-21-2 |
|---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-bromo-1-indol-1-ylethanone |
InChI |
InChI=1S/C10H8BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2 |
InChI Key |
PVNOPTKDBNIIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1h Indole, 1 Bromoacetyl
Direct N-Acylation of Indole (B1671886) Precursors with Bromoacetic Acid Derivatives
Direct acylation of the indole nitrogen is a primary route to 1H-Indole, 1-(bromoacetyl)-. This typically involves reacting indole with a highly reactive bromoacetic acid derivative. The success of this approach hinges on manipulating reaction conditions to favor attack by the nitrogen atom over the C-3 position.
Activated bromoacetyl halides, such as bromoacetyl chloride and bromoacetyl bromide, are common acylating agents for this transformation. The reaction of indole with these reagents can, however, lead to a mixture of 1-acylindole and 3-acylindole. bhu.ac.in The regiochemical outcome is highly dependent on the reaction conditions. For instance, heating indole with chloroacetyl chloride in toluene (B28343) has been reported to yield the 1-acylindole.
In a specific application, the N-acylation of a substituted indole, methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, was achieved by reacting it with bromoacetyl bromide in toluene at elevated temperatures of 105-110°C, demonstrating the utility of bromoacetyl halides for acylating the indole nitrogen under thermal conditions. google.com The choice of base is also critical; methods involving the formation of an indolyl anion (e.g., with sodium hydride or a Grignard reagent) prior to adding the acyl halide can lead to mixtures, as the site of reaction for the indolyl anion is influenced by the cation, solvent, and temperature. clockss.org More controlled and selective N-acylation is often achieved using catalytic methods, particularly phase-transfer catalysis, as discussed in section 2.1.3.3.
While acid anhydrides are frequently used as acylating agents, their reaction with unprotected indoles, especially under acidic conditions, typically results in preferential acylation at the C-3 position. nih.govrsc.org For example, various indoles react with anhydrides like acetic anhydride (B1165640) or propionic anhydride in the presence of Lewis acids or Brønsted acidic ionic liquids to yield 3-acylindoles. nih.govrsc.org
A documented procedure for the specific N-acylation of indole using bromoacetic anhydride is not prevalent in the reviewed scientific literature. In one related example, a methoxy-substituted indole was treated with trifluoroacetic anhydride, which resulted in N-acylation, but this was part of a subsequent cyclization reaction rather than a simple N-acylation protocol. chim.it Generally, to achieve N-acylation with an anhydride, specific conditions such as the use of sodium acetate (B1210297) as a base with acetic anhydride are required to suppress C-3 acylation. bhu.ac.in The lack of specific methods for bromoacetic anhydride suggests that other reagents, such as bromoacetyl halides under phase-transfer conditions, are more commonly employed for the synthesis of 1H-Indole, 1-(bromoacetyl)-.
To overcome the challenge of regioselectivity in indole acylation, various catalytic systems have been developed. These methods aim to activate either the indole nucleus or the acylating agent to favor the formation of the N-acylated product.
Lewis acid catalysis is a cornerstone of Friedel-Crafts acylation reactions. However, in the context of acylating unprotected (N-H) indoles, Lewis acids almost exclusively promote acylation at the electron-rich C-3 position. nih.govrsc.org The mechanism is believed to involve the coordination of the Lewis acid to the carbonyl group of the acylating agent, creating a highly electrophilic species that is attacked by the C-3 position of the indole. Alternatively, the Lewis acid may complex with the indole, directing the electrophile to the C-3 position. jst.go.jp
Numerous studies have demonstrated this high regioselectivity for C-3 acylation using a variety of Lewis acids and acylating agents, including acid chlorides and anhydrides. nih.govjst.go.jpjst.go.jp Consequently, Lewis acid catalysis is generally considered an unsuitable method for preparing 1H-Indole, 1-(bromoacetyl)-, as it preferentially yields the 3-(bromoacetyl)indole isomer.
Table 1: Outcomes of Lewis Acid-Catalyzed Acylation of Indoles
| Lewis Acid Catalyst | Acylating Agent | Solvent | Outcome | Reference(s) |
|---|---|---|---|---|
| Y(OTf)₃ | Acid Anhydrides | [BMIM]BF₄ | C-3 Acylation | nih.gov |
| SnCl₄ | Acid Chlorides | Dichloromethane (B109758) | C-3 Acylation | jst.go.jp |
| PhBCl₂ | Nitriles | Dichloromethane | C-3 Acylation | jst.go.jp |
| AlCl₃ | Oxalyl Chloride | Dichloromethane | C-3 Acylation | clockss.org |
Brønsted acidic ionic liquids (BAILs) have emerged as green, recyclable catalysts for various organic transformations. In the acylation of indoles, these catalysts have been shown to effectively promote the reaction of unprotected indoles with acid anhydrides. rsc.orgsemanticscholar.org However, similar to Lewis acids, the catalysis by BAILs directs the acylation to the C-3 position with high regioselectivity. rsc.orgrsc.org The proposed mechanism involves activation of the acid anhydride by the acidic proton of the ionic liquid, facilitating a nucleophilic attack from the indole's C-3 position. rsc.org
The documented applications of BAILs in indole chemistry focus on C-3 functionalization, such as acylation, tandem trimerization, and alkenylation. rsc.orgresearchgate.net The literature reviewed does not provide examples of Brønsted acidic ionic liquids being used to mediate the N-acylation of indole with bromoacetyl derivatives. Therefore, this approach is not considered viable for the selective synthesis of 1H-Indole, 1-(bromoacetyl)-.
Phase-transfer catalysis (PTC) is a highly effective and regioselective method for the N-acylation of indoles. clockss.orgrsc.org This technique is particularly well-suited for reacting ionic nucleophiles (like the indolide anion) with organic-soluble electrophiles (like bromoacetyl chloride) in a biphasic system. clockss.org
The method, notably described by V. O. Illi, involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, in a system comprising an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide). clockss.orgrsc.orgresearchgate.net The catalyst facilitates the transfer of the indolide anion, formed in the aqueous phase, into the organic phase. In the organic phase, the "naked" and highly reactive indolide anion readily attacks the bromoacetyl halide, leading to the formation of the N-acylated product, 1H-Indole, 1-(bromoacetyl)-, in high yield and with excellent selectivity over C-3 acylation. clockss.orgresearchgate.net This approach avoids the need for strong, anhydrous bases like sodium hydride and provides a practical and efficient route to the target compound.
Table 2: Typical Conditions for Phase-Transfer Catalyzed N-Acylation of Indole
| Reactants | Catalyst | Solvent System | Outcome | Reference(s) |
|---|---|---|---|---|
| Indole, Acyl Chloride | Tetrabutylammonium Hydrogen Sulfate | Dichloromethane / aq. NaOH | N-Acylation | clockss.orgrsc.org |
| Indolylacetic Acid Derivative, Alkyl Halide | TEBAC | Toluene / aq. NaOH | N-Alkylation | researchgate.net |
Catalytic Approaches for Enhanced Regioselectivity and Yield
Bromination Strategies on 1-Acetylindole (B1583761) Analogues
The introduction of a bromine atom onto the 1-acetylindole scaffold is a key transformation. The strategy often involves the α-bromination of the acetyl group, a reaction that requires careful control to achieve the desired regioselectivity.
α-Bromination of the Acetyl Group using Brominating Agents (e.g., Copper(II) Bromide, NBS)
The direct bromination of an acetyl group attached to a carbonyl function is a well-established method. In the context of indole chemistry, this reaction is more commonly reported for 3-acetylindole (B1664109) rather than 1-acetylindole. For instance, the bromination of 3-acetylindole using copper(II) bromide (CuBr₂) in a solvent mixture like chloroform-ethyl acetate can produce 3-(bromoacetyl)indole. researchgate.netiosrjournals.org This reaction proceeds via an electrophilic substitution mechanism where CuBr₂ acts as the bromine source. scribd.com One study reported a 37% yield for this specific conversion. researchgate.netiosrjournals.org
N-Bromosuccinimide (NBS) is another versatile brominating agent frequently used for α-bromination of carbonyl compounds. wikipedia.org The reaction can proceed through either a radical pathway or under acid catalysis. wikipedia.org For example, hexanoyl chloride can be effectively brominated at the alpha-position using NBS with acid catalysis. wikipedia.org While direct α-bromination of the N-acetyl group on indole using NBS is less commonly documented, NBS has been employed in the bromination of the indole ring itself and in annulation reactions to form carbazoles from acetyl indoles. researchgate.netacs.org In these cases, NBS serves to generate a brominated indole intermediate that then undergoes further reaction. researchgate.netacs.org
The synthesis of related structures, such as Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-, involves the Friedel-Crafts acylation of 1-(phenylsulfonyl)-1H-indole with bromoacetyl bromide using a Lewis acid catalyst like AlCl₃, with reported yields of 60-75%. vulcanchem.com This highlights an alternative strategy where the bromoacetyl group is introduced pre-formed.
Table 1: Comparison of Brominating Agents for Acetylindoles
| Brominating Agent | Substrate Example | Product | Solvent | Yield | Reference |
| Copper(II) Bromide | 3-Acetylindole | 3-(2-Bromoacetyl)indole | Chloroform-Ethyl Acetate | 37% | researchgate.netiosrjournals.org |
| N-Bromosuccinimide | Hexanoyl chloride | α-Bromohexanoyl chloride | Not specified | High-yielding | wikipedia.org |
| Bromoacetyl bromide / AlCl₃ | 1-(Phenylsulfonyl)-1H-indole | 2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone | Dichloromethane | 60-75% | vulcanchem.com |
Control of Regioselectivity in Halogenation Processes
Controlling the position of halogenation on the indole ring is a significant challenge in synthetic chemistry. The N-acetyl group on 1-acetylindole acts as an electron-withdrawing group, which influences the site of electrophilic attack. The regioselectivity can be finely tuned by the choice of oxidant and reaction conditions. scispace.comnih.gov
For instance, in the palladium-catalyzed oxidative coupling of N-acetylindoles with arenes, the choice of oxidant dictates the position of arylation. Using copper(II) acetate (Cu(OAc)₂) as the oxidant in dioxane selectively leads to functionalization at the C3 position of the indole ring. scispace.comnih.gov In contrast, employing silver acetate (AgOAc) under similar conditions directs the arylation to the C2 position. nih.gov This demonstrates that the oxidant is directly involved in the C-H functionalization step and is not merely regenerating the catalyst. scispace.com
Furthermore, the presence of substituents on the indole nitrogen significantly impacts the outcome of bromination. For example, the bromination of dimethyl indole-2,3-dicarboxylate with bromine in acetic acid yields the 5-bromo derivative exclusively. clockss.org However, introducing a benzyl (B1604629) or benzenesulfonyl group on the nitrogen leads to a mixture of 5-bromo and 6-bromo products. clockss.org A bulky trifluoromethanesulfonyl group on the nitrogen directs bromination primarily to the 6-position. clockss.org These findings underscore the critical role of steric and electronic effects of the N-substituent in governing the regioselectivity of halogenation.
Optimization of Reaction Parameters for Scalable Production of 1H-Indole, 1-(bromoacetyl)-
The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key factors include the choice of solvent, reaction temperature, and pressure.
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly influence reaction rates and yields. In the synthesis of indole derivatives, a range of solvents has been studied to determine the optimal medium. For the alkylation of indole with 2-phenyloxirane, dichloromethane (CH₂Cl₂) was identified as the best solvent, providing a 93% yield, whereas solvents like ethyl acetate, water, THF, and acetone (B3395972) resulted in poor yields and selectivities. researchgate.net
In the context of oxidative arylation of N-acetylindoles, switching the solvent from acetic acid to dioxane was crucial for achieving regioselective control. scispace.comnih.gov Similarly, in the iodine-catalyzed synthesis of diindolylmethanes, changing the solvent from trifluoroethanol or water to glacial acetic acid was necessary for the reaction to proceed, with the yield increasing with temperature. beilstein-journals.org These examples highlight that the solvent not only dissolves the reactants but can also participate in the reaction mechanism or influence the stability of intermediates and transition states.
Table 2: Effect of Solvent on Indole Reactions
| Reaction Type | Optimal Solvent | Poor Solvents | Outcome | Reference |
| Alkylation of Indole | Dichloromethane | Ethyl acetate, Water, THF, Acetone | 93% yield in optimal solvent | researchgate.net |
| Oxidative Arylation of N-acetylindole | Dioxane | Acetic Acid | Enabled regioselective control | scispace.comnih.gov |
| Iodine-catalyzed DIM Synthesis | Glacial Acetic Acid | Trifluoroethanol, Water | Reaction proceeded and yield increased with temperature | beilstein-journals.org |
Temperature and Pressure Influence
Temperature is a critical parameter that affects reaction kinetics and product distribution. For the synthesis of 5-bromoindole (B119039) from an acetylated precursor, the bromination step is conducted at a low temperature of 0-5°C to control the reaction rate and prevent polybromination. The reaction is then allowed to warm to room temperature to ensure completion. A subsequent reflux step at a higher temperature is required for the final hydrolysis. google.com
In the synthesis of dimethyl 1-benzenesulfonylindole-2,3-dicarboxylate, the reaction is carried out at reflux in acetonitrile. clockss.org The palladium-catalyzed asymmetric hydrogenation of in situ generated indoles was optimized at 40°C, with changes in temperature showing no obvious effect on the enantiomeric excess. dicp.ac.cn
While the influence of pressure is less commonly reported for these specific syntheses, it can be a significant factor in reactions involving gases or when trying to influence reaction rates and equilibria in sealed systems. For the asymmetric hydrogenation of indoles, a hydrogen pressure of 300 psi was found to be optimal. dicp.ac.cn For most of the described syntheses of 1H-Indole, 1-(bromoacetyl)- and its precursors, the reactions are typically run at atmospheric pressure. The scalability of these reactions would require careful consideration of heat transfer and temperature control, as exothermic or endothermic processes can become more difficult to manage on a larger scale.
Microwave-Assisted Synthesis for Expedited Reaction Times
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product formation compared to conventional heating methods. mdpi.comorganic-chemistry.org The application of microwave irradiation in the synthesis of indole derivatives has demonstrated significant advantages, including drastic reductions in reaction times. mdpi.comresearchgate.net
The core principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, causing rapid and uniform heating. organic-chemistry.org This efficient energy transfer can overcome large activation barriers and lead to dramatic rate enhancements. researchgate.net For instance, reactions that might take several hours under conventional heating can often be completed in a matter of minutes using microwave assistance. mdpi.comrsc.org
Several studies have highlighted the benefits of microwave irradiation in the synthesis of various indole-containing compounds. researchgate.netnih.gov While specific data on the direct microwave-assisted synthesis of 1H-Indole, 1-(bromoacetyl)- is not extensively detailed in the provided results, the synthesis of related N-acylindoles and other indole derivatives under microwave conditions provides a strong precedent for its applicability. mdpi.comrsc.org For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives saw a significant reduction in reaction time from 16 hours under conventional heating to just 3 hours with microwave irradiation, with an improved yield. mdpi.com Similarly, the synthesis of certain indole-chalcone hybrids was achieved rapidly in a one-pot approach using microwave assistance. mdpi.com
The table below illustrates the typical reductions in reaction time observed in microwave-assisted synthesis of various indole derivatives, suggesting the potential for similar improvements in the synthesis of 1H-Indole, 1-(bromoacetyl)-.
| Indole Derivative | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |
| 2-Methyl-1H-indole-3-carboxylate | 16 hours | 3 hours | From 89% to 94% | mdpi.com |
| Quinolines from indolyl-ynones | - | 30 minutes | Excellent yields (95-99%) | rsc.orgnih.gov |
| Dihydropyrido[2,3-d]pyrimidines | - | 8 minutes | Good yields (68-82%) | rsc.orgnih.gov |
| Indole-chalcone hybrids | - | Not specified, but described as "rapid" | Facile one-pot approach | mdpi.com |
Green Chemistry Principles in 1H-Indole, 1-(bromoacetyl)- Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edu The synthesis of 1H-Indole, 1-(bromoacetyl)- and its derivatives is increasingly being viewed through the lens of sustainability, with a focus on atom economy, waste reduction, and the use of environmentally benign catalysts. researchgate.netumb.edu
Atom Economy and Waste Reduction in Manufacturing Processes
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org In the context of fine chemical and pharmaceutical manufacturing, where E-factors (kg of waste per kg of product) can be high, maximizing atom economy is a critical goal of green chemistry. researchgate.net
Traditional synthetic routes often involve stoichiometric reagents and generate significant amounts of waste, leading to a low atom economy. researchgate.net The development of catalytic alternatives is a key strategy to improve this metric. whiterose.ac.uk For the synthesis of indole derivatives, moving from classical methods that use stoichiometric amounts of reagents to catalytic processes can dramatically reduce waste. researchgate.net
While specific data on the atom economy for the synthesis of 1H-Indole, 1-(bromoacetyl)- is not detailed in the search results, the general principles of green chemistry strongly advocate for reaction designs that maximize the incorporation of all materials used in the process into the final product. rsc.org The use of multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, is an excellent example of an atom-economical approach that is being applied to the synthesis of indole-containing heterocycles. researchgate.net
Development of Environmentally Benign Catalytic Systems
The development of environmentally benign catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous and stoichiometric reagents with more sustainable alternatives. mdpi.com In the context of indole synthesis, this includes the use of reusable catalysts, reactions in greener solvents like water or ionic liquids, and catalyst-free conditions where possible. researchgate.netmdpi.com
Several green catalytic approaches have been reported for the synthesis of various indole derivatives:
Brønsted Acidic Ionic Liquids: These have been used as recyclable catalysts for the C3-acylation of indoles, offering good to excellent yields under microwave irradiation. rsc.org
Silica Supported Tungstosilisic Acid: This reusable catalyst has been employed in the one-pot synthesis of Hantzsch thiazole (B1198619) derivatives from α-haloketones, a class of compounds related to 1H-Indole, 1-(bromoacetyl)-. mdpi.com
Indole as a Catalyst: Interestingly, indole itself has been used as a catalyst for the electrophilic bromination of other aromatic compounds in an environmentally benign manner. rsc.org
Catalyst-Free and Solvent-Free Conditions: Microwave-assisted synthesis of certain coumarin (B35378) derivatives has been achieved without the need for a catalyst or solvent, representing a highly eco-friendly approach. rsc.orgnih.gov
PEG-400 as a Recyclable Medium: An efficient and green method for the synthesis of 2-aminoimidazole containing an indole nucleus has been developed using PEG-400 as a recyclable reaction medium, resulting in high yields and short reaction times. lbp.world
The table below summarizes some of the environmentally benign catalytic systems used in the synthesis of indole derivatives.
| Catalytic System | Reaction Type | Advantages | Reference |
| Brønsted Acidic Ionic Liquid | C3-acylation of indoles | Recyclable, high yields, microwave compatible | rsc.org |
| Silica Supported Tungstosilisic Acid | Hantzsch thiazole synthesis | Reusable, efficient under conventional heating and sonication | mdpi.com |
| Indole | Electrophilic bromination | Environmentally benign | rsc.org |
| None (Catalyst-Free) | Coumarin derivative synthesis | Eco-friendly, microwave compatible | rsc.orgnih.gov |
| PEG-400 | 2-aminoimidazole synthesis | Recyclable medium, high yields, short reaction times | lbp.world |
The ongoing development of such green catalytic systems holds significant promise for the future manufacturing of 1H-Indole, 1-(bromoacetyl)- and other valuable chemical intermediates in a more sustainable and environmentally responsible manner.
Reaction Chemistry and Mechanistic Insights of 1h Indole, 1 Bromoacetyl
Nucleophilic Substitution Reactions at the Bromoacetyl Moiety
The bromoacetyl group attached to the indole (B1671886) nitrogen is a potent electrophilic site. The carbon atom adjacent to the bromine is highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reactivity is the cornerstone for the synthesis of a diverse array of more complex molecules.
Reactions with Nitrogen-Based Nucleophiles for Heterocycle Formation
The reaction of 1-(bromoacetyl)indoles with various nitrogen-containing nucleophiles is a well-established route for the construction of nitrogen-containing heterocyclic systems. These reactions typically proceed via an initial nucleophilic substitution at the bromoacetyl moiety, followed by a subsequent cyclization step.
One notable example is the synthesis of the bis-indole alkaloid Deoxytopsentin. In this synthesis, a related compound, 3-(bromoacetyl)indole, reacts with 1,1-dimethylhydrazine (B165182) under acidic conditions. nih.govrsc.org This initial reaction forms an amine salt, which, upon heating, eliminates dimethylamine (B145610) to generate an imine intermediate that subsequently dimerizes to form the final imidazole-containing product. nih.govrsc.org
Analogous reactions with similar α-bromoacetyl compounds, such as 3-(bromoacetyl)coumarins, demonstrate the broad applicability of this method for synthesizing various heterocycles. For instance, reactions with o-phenylenediamines lead to the formation of quinoxaline (B1680401) derivatives. rsc.org These reactions highlight the versatility of the bromoacetyl group in constructing fused heterocyclic systems.
The following table summarizes representative reactions involving nitrogen-based nucleophiles for heterocycle formation.
| Starting Material Analogue | Nitrogen Nucleophile | Heterocyclic Product | Reference |
| 3-(Bromoacetyl)indole | 1,1-Dimethylhydrazine | Imidazole (Dimer) | nih.govrsc.org |
| 3-(Bromoacetyl)coumarin (B1271225) | o-Phenylenediamines | Quinoxaline | rsc.org |
| 3-(Bromoacetyl)coumarin | 2-Amino-4-methylpyridine | Imidazo[1,2-a]pyridine | nih.gov |
| 3-(Bromoacetyl)coumarin | Benzimidazole | N-substituted Benzimidazole | rsc.orgnih.gov |
Reactions with Oxygen-Based Nucleophiles
Oxygen-based nucleophiles, such as alcohols and carboxylates, can react with the bromoacetyl group, although these reactions are less commonly documented for 1-(bromoacetyl)indole itself compared to its nitrogen and sulfur counterparts. Based on the reactivity of analogous α-halo ketones, alcohols would lead to the formation of α-alkoxy ketones, and carboxylates would yield ester derivatives. These reactions typically require basic conditions to deprotonate the nucleophile, enhancing its reactivity.
Reactions with Sulfur-Based Nucleophiles
Sulfur-based nucleophiles are highly effective in reacting with the bromoacetyl moiety due to the soft nature of sulfur, which has a high affinity for the soft electrophilic carbon center. This reactivity is exploited in the synthesis of sulfur-containing heterocycles, particularly thiazoles.
A common strategy involves the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide-containing compound. For example, the reaction of 3-(bromoacetyl)coumarin analogues with thiosemicarbazide (B42300) or substituted thioureas is a standard method for producing 2-aminothiazole (B372263) derivatives. rsc.orgnih.gov Similarly, 1-(bromoacetyl)indole is expected to react with thiosemicarbazides to yield thiazolyl-indole derivatives. The reaction proceeds by initial S-alkylation of the thiosemicarbazide, followed by intramolecular cyclization and dehydration.
The reaction of 1-(bromoacetyl)indole with thiols is also anticipated, resulting in the formation of thioether derivatives. evitachem.com The high reactivity of thiolate anions makes this a facile substitution reaction. umich.edu
The table below details reactions with sulfur-based nucleophiles.
| Starting Material / Analogue | Sulfur Nucleophile | Product Type | Heterocycle Formed | Reference |
| 3-(Bromoacetyl)coumarin | Thiosemicarbazide | Thiazolyl-coumarin | Thiazole | rsc.orgnih.gov |
| 3-(Bromoacetyl)coumarin | Thiocarbohydrazide | Thiadiazinyl-chromenone | Thiadiazine | rsc.orgnih.gov |
| Indoline-2-thione (B1305242) | Ethyl bromoacetate | Thiazolo[3,2-a]indole | Thiazole | acs.org |
Reactions with Carbon-Based Nucleophiles
Carbon-based nucleophiles, such as enolates and Grignard reagents, can also participate in substitution reactions with the bromoacetyl group. The reaction with enolates, derived from β-dicarbonyl compounds, would lead to C-alkylation, forming a new carbon-carbon bond and extending the carbon skeleton. Grignard reagents, being strong nucleophiles and bases, would likely lead to a mixture of products, including substitution and reduction of the carbonyl group. The reactivity of the indole C3 position towards electrophiles is a well-known characteristic of the indole ring system. wikipedia.orgrsc.org
Intramolecular Cyclization Reactions
The bromoacetyl group can participate in intramolecular cyclization reactions if a suitable nucleophilic site exists elsewhere in the molecule. For instance, in the synthesis of thiazolo[3,2-a]indoles, an initial S-alkylation of an indoline-2-thione with a bromoacetyl derivative is followed by an intramolecular cyclization involving the indole nitrogen attacking the carbonyl carbon. acs.org This type of reaction demonstrates the potential for the bromoacetyl group to act as a linchpin in forming fused bicyclic or polycyclic systems. Other studies have shown that bis-(bromoacetyl)heteroaromatic compounds can undergo zinc-induced intramolecular cyclization to form bicyclic diketones. rsc.org The reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide results in an unexpected intramolecular cyclization, highlighting the propensity of these systems to form cyclic structures. nih.gov
Reactivity of the Indole Nucleus in 1H-Indole, 1-(bromoacetyl)-
The introduction of an electron-withdrawing bromoacetyl group at the N-1 position of the indole ring significantly modifies the reactivity of the indole nucleus itself. The indole ring is inherently electron-rich, and its chemistry is typically dominated by electrophilic substitution, with the C3 position being the most reactive site, estimated to be 10^13 times more reactive than a position on benzene (B151609). wikipedia.orgrsc.org
However, the N-acetyl group deactivates the indole ring towards electrophilic attack by withdrawing electron density from the heterocyclic system. This deactivation makes electrophilic substitution on the indole ring more difficult compared to unsubstituted indole. The phenylsulfonyl group, another strong electron-withdrawing group, when placed at the N-1 position, similarly polarizes the indole ring and influences the pattern of electrophilic substitution. vulcanchem.com Consequently, harsher conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts acylation on the indole ring of 1-(bromoacetyl)indole.
While the indole nitrogen is generally not basic, it can be deprotonated by strong bases like sodium hydride or organolithium reagents to form an indolide anion. bhu.ac.in In 1-(bromoacetyl)indole, however, the N-1 position is already substituted. The presence of the bromoacetyl group also makes the molecule susceptible to base-mediated degradation or rearrangement reactions. The lower nucleophilicity of the indole nitrogen compared to the C3 carbon is a well-established principle in indole chemistry. acs.org
Electrophilic Aromatic Substitution (EAS) Patterns
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS), with a reactivity approximately 10¹³ times greater than that of benzene. pearson.comwikipedia.org The preferred site for electrophilic attack on an unsubstituted indole is the C3 position. This regioselectivity is explained by the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the reaction, preserving the aromaticity of the benzene ring portion. ic.ac.uk
However, the introduction of an N-bromoacetyl group significantly alters this reactivity. The bromoacetyl group is strongly electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons towards the acetyl oxygen, thereby reducing the electron density of the pyrrole (B145914) ring. This deactivation makes the N-acylated indole less nucleophilic and thus less reactive towards electrophiles compared to N-H or N-alkyl indoles. While substitution becomes more difficult, the C3 position generally remains the most favored site for attack, as it is the least deactivated position. In some cases, harsh reaction conditions may be required, which can lead to reactions at other positions or complex product mixtures.
| N-Substituent | Electronic Effect | Reactivity towards EAS | Preferred Position |
| -H | Neutral | High | C3 wikipedia.org |
| -Alkyl | Electron-donating | Very High | C3 |
| -SO₂Py | Electron-withdrawing/Directing | Modified | C2 (Directing Group Effect) beilstein-journals.org |
| -C(O)CH₂Br | Electron-withdrawing | Reduced | C3 (generally) |
This table provides a generalized comparison of reactivity based on the electronic nature of the N-substituent.
Cross-Coupling Reactions at the Indole Ring (e.g., C-H Functionalization)
Direct C-H functionalization of indoles via cross-coupling reactions is a powerful tool for creating complex molecules from simple precursors. chim.it The site of functionalization (C2, C3, or the benzene core from C4-C7) is a significant challenge due to the multiple C-H bonds available for activation. chim.itnih.gov
The success and regioselectivity of these reactions are often governed by the use of a directing group on the indole nitrogen. nih.gov For instance, an N-(2-pyridyl)sulfonyl group can direct palladium-catalyzed alkenylation selectively to the C2 position. beilstein-journals.org In the absence of such a specific directing group, functionalization typically occurs at the most electronically favorable C3 position. chim.it
For 1H-Indole, 1-(bromoacetyl)-, the N-acyl group is not typically employed as a directing group for C-H activation. Its electron-withdrawing nature deactivates the indole ring, making catalytic C-H activation more challenging compared to N-H or N-alkyl indoles. Therefore, cross-coupling reactions involving C-H activation on the 1-(bromoacetyl)indole ring are less common. More frequently, cross-coupling reactions are performed on pre-functionalized halo-indoles (e.g., bromo- or iodo-indoles) using methods like Suzuki or Sonogashira couplings, where the N-bromoacetyl group would act as a spectator, provided the reaction conditions are mild enough to not affect the bromoacetyl moiety. nih.govchim.it
Rearrangement Reactions and Tautomerism of 1H-Indole, 1-(bromoacetyl)- and Its Derivatives
Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. thermofisher.cn While various indole-containing structures participate in rearrangements, such as the late-stage Pinacol-like rearrangement seen in the total synthesis of Nortopsentin D, specific rearrangement reactions prominently featuring the 1H-Indole, 1-(bromoacetyl)- scaffold are not widely documented in the literature. nih.gov
Tautomerism, the interconversion of structural isomers, is a key feature of the parent indole, which can exist in its 1H-indole and 3H-indole forms, with the 1H tautomer being overwhelmingly more stable. The N-acylation in 1H-Indole, 1-(bromoacetyl)- effectively locks the molecule in the 1H-indole form, preventing the common N-H tautomerism. However, its derivatives can exhibit other forms of tautomerism. For example, reaction products derived from the bromoacetyl group, such as those forming a thiazole ring, may exhibit keto-enol or imine-enamine tautomerism depending on the specific heterocyclic system formed. rsc.orgrsc.org
Radical Reactions Involving the Bromoacetyl Group
The bromoacetyl group of 1H-Indole, 1-(bromoacetyl)- is a key site for radical reactivity. The carbon-bromine bond is susceptible to homolytic cleavage to generate a carbon-centered radical. This reactivity can be harnessed in various radical transformations.
One such process is atom transfer radical addition (ATRA). In a hypothetical ATRA reaction, a radical initiator could trigger the addition of a radical species to an alkene. The resulting alkyl radical could then abstract the bromine atom from 1H-Indole, 1-(bromoacetyl)-, propagating the radical chain and forming a new carbon-carbon bond. This type of bromine atom transfer is a known process for compounds like methyl bromoacetate. kyoto-u.ac.jp
It is important to note that the indole ring itself is reactive towards radicals. An attempt to perform a radical bromination on 3-acetylindole (B1664109) using bromine and AIBN (azobisisobutyronitrile) resulted in a complex mixture of products, indicating that the indole nucleus can compete with the desired reaction at the acetyl group. iosrjournals.org This suggests that radical reactions involving 1H-Indole, 1-(bromoacetyl)- must be conducted under carefully controlled conditions to achieve selectivity for the bromoacetyl group over the indole ring.
| Reaction Type | Potential Role of 1H-Indole, 1-(bromoacetyl)- | Key Reactive Site | Expected Outcome |
| Atom Transfer Radical Addition (ATRA) | Bromine Atom Donor | C-Br bond of the bromoacetyl group | Transfer of the bromine atom to a radical intermediate, forming 1-(acetyl)indole radical. |
| Radical-Initiated Cyclization | Radical Precursor | C-Br bond of the bromoacetyl group | Intramolecular cyclization if an appropriate unsaturated moiety is present in the molecule. |
This table outlines potential radical reactions based on the known reactivity of the bromoacetyl functional group.
Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Elucidating the mechanisms of reactions involving 1H-Indole, 1-(bromoacetyl)- relies heavily on kinetic and spectroscopic analyses. These methods provide critical insights into reaction pathways, intermediates, and the structure of final products. researchgate.net
Spectroscopic Studies: Spectroscopic techniques are indispensable for characterizing the reactants, intermediates, and products. nih.gov
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the molecular structure. For 1H-Indole, 1-(bromoacetyl)-, the proton NMR spectrum would show characteristic signals for the indole ring protons and a singlet for the -CH₂Br methylene (B1212753) protons. Changes in these signals during a reaction provide information about which parts of the molecule are reacting. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of 1H-Indole, 1-(bromoacetyl)- would feature a strong absorption band for the amide carbonyl (C=O) group, typically around 1700-1720 cm⁻¹, and another for the C-Br bond. The disappearance of the C-Br absorption or shifts in the carbonyl frequency can be monitored to follow the course of a reaction. rsc.orgiosrjournals.org
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition. nih.gov
Kinetic Studies: Kinetic experiments, which measure reaction rates under varying conditions (e.g., concentration, temperature), can reveal details about the reaction mechanism. For example, kinetic studies on the palladium-catalyzed alkenylation of N-substituted indoles have helped to support proposed mechanisms involving an electrophilic palladation step. beilstein-journals.org Similar studies on reactions with 1H-Indole, 1-(bromoacetyl)- could quantify the deactivating effect of the N-bromoacetyl group compared to other substituents and help to optimize reaction conditions.
Derivatization Strategies and Analogue Synthesis Employing 1h Indole, 1 Bromoacetyl
Transformation of the Bromoacetyl Moiety to Diverse Functional Groups
The bromoacetyl moiety at the 1-position of the indole (B1671886) ring is a highly versatile functional handle, amenable to a wide range of chemical transformations. Its electrophilic nature, conferred by the bromine atom, allows for facile reactions with various nucleophiles, paving the way for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The two-carbon spacer of the bromoacetyl group can be readily extended and functionalized to introduce new reactive sites within the molecule. This is crucial for the synthesis of analogues with tailored properties and for their further conjugation to other molecular entities.
One of the primary strategies for chain extension involves the reaction of 1H-Indole, 1-(bromoacetyl)- with stabilized carbanions. For instance, the alkylation of active methylene (B1212753) compounds, such as malonic esters or β-ketoesters, provides a straightforward method for introducing a two-carbon extension with new functional groups. The reaction typically proceeds in the presence of a base, which deprotonates the active methylene compound to generate a nucleophilic enolate that subsequently displaces the bromide. This approach not only extends the carbon chain but also introduces ester or ketone functionalities that can serve as handles for further modifications.
Another powerful method for chain extension is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction . Although direct reaction of 1H-Indole, 1-(bromoacetyl)- with a phosphonium (B103445) ylide can be complex, a more controlled approach involves a two-step sequence. First, the bromoacetyl group is converted to a phosphonium salt by reaction with triphenylphosphine, or to a phosphonate (B1237965) ester via the Arbuzov reaction with a trialkyl phosphite. The resulting phosphonium salt or phosphonate ester can then be deprotonated with a base to generate the corresponding ylide, which subsequently reacts with an aldehyde or ketone to form an alkene. This olefination strategy allows for the introduction of a carbon-carbon double bond with control over stereochemistry, significantly expanding the structural diversity of the resulting indole derivatives. The HWE reaction, in particular, is often favored due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.
The introduction of nucleophilic sites can be achieved through displacement of the bromide with various nucleophiles. For example, reaction with sodium azide (B81097) furnishes an azido (B1232118) derivative, which can be subsequently reduced to a primary amine. This amino group can then be further functionalized. Similarly, reaction with thiourea (B124793) followed by hydrolysis provides a thiol, another valuable nucleophilic handle.
| Reagent/Reaction | Functional Group Introduced | Potential for Further Modification |
| Malonic Ester Enolate | Ester, Carboxylic Acid (after hydrolysis and decarboxylation) | Amide formation, reduction, further alkylation |
| β-Ketoester Enolate | Ketone, Ester | Aldol reactions, reduction, Wittig reaction |
| Triphenylphosphine then Base/Aldehyde (Wittig) | Alkene | Epoxidation, dihydroxylation, polymerization |
| Trialkyl Phosphite then Base/Aldehyde (HWE) | Alkene (often with E-selectivity) | Epoxidation, dihydroxylation, polymerization |
| Sodium Azide then Reduction | Primary Amine | Acylation, alkylation, Schiff base formation |
| Thiourea then Hydrolysis | Thiol | Disulfide formation, alkylation, Michael addition |
The bromoacetyl group can be readily transformed into other key carbonyl-containing functionalities, as well as alcohols, providing access to a wide range of important indole derivatives.
Ketones can be synthesized from 1H-Indole, 1-(bromoacetyl)- through Friedel-Crafts acylation of an aromatic or heteroaromatic compound. In this reaction, a Lewis acid catalyst promotes the formation of an acylium ion intermediate from the bromoacetylindole, which then undergoes electrophilic aromatic substitution with a suitable arene. Alternatively, reaction with organometallic reagents, such as organocuprates, can also lead to the formation of ketones via nucleophilic substitution of the bromide.
Alcohols , specifically 1-(2-hydroxyethyl)indole derivatives, can be obtained through the reduction of the carbonyl group in 1H-Indole, 1-(bromoacetyl)-. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol. It is important to note that the bromine atom may also be susceptible to reduction depending on the reaction conditions and the reducing agent used. A two-step approach, involving initial displacement of the bromide with a protected oxygen nucleophile (e.g., acetate) followed by reduction of the ketone and deprotection, can provide a more controlled synthesis of the desired alcohol.
Carboxylic acids and their derivatives, such as indole-1-acetic acids, are significant compounds with various biological activities. The direct hydrolysis of the bromoacetyl group to a carboxylic acid can be challenging. A more common and effective approach is to first displace the bromide with cyanide, forming a nitrile intermediate. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid. Alternatively, oxidation of the corresponding alcohol, obtained as described above, can also furnish the carboxylic acid.
| Target Functional Group | Synthetic Strategy | Key Reagents |
| Ketone | Friedel-Crafts Acylation | Arene, Lewis Acid (e.g., AlCl₃) |
| Reaction with Organocuprates | R₂CuLi | |
| Alcohol | Direct Reduction | NaBH₄ |
| Substitution followed by Reduction | 1. AcO⁻, 2. NaBH₄, 3. Hydrolysis | |
| Carboxylic Acid | Cyanide Displacement and Hydrolysis | 1. NaCN, 2. H₃O⁺ or OH⁻ |
| Oxidation of Alcohol | Oxidizing agent (e.g., CrO₃) |
Construction of Novel Fused and Spirocyclic Systems
The reactivity of 1H-Indole, 1-(bromoacetyl)- extends beyond simple functional group transformations, enabling the construction of intricate polycyclic architectures. These strategies are of great interest in medicinal chemistry and materials science due to the unique three-dimensional structures and properties of the resulting fused and spirocyclic indole derivatives.
The bromoacetyl group is an excellent precursor for the annulation of new heterocyclic rings onto the indole core. This is typically achieved through reactions with bifunctional nucleophiles or through intramolecular cyclization strategies.
Pyrrolo[1,2-a]indoles are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route to this scaffold involves the reaction of a 2-substituted indole with an α-haloketone. In the context of 1H-Indole, 1-(bromoacetyl)-, this would typically involve a multi-step sequence. For instance, a suitable nucleophile could be introduced at the C2 position of the indole ring, followed by an intramolecular cyclization involving the bromoacetyl group. A more direct approach could involve the reaction of a pre-functionalized indole, such as 2-formylindole, where the bromoacetyl group on the nitrogen can participate in a cyclization cascade.
Indolizine (B1195054) derivatives, which contain a fused pyridine (B92270) and pyrrole (B145914) ring system, can be readily synthesized from 1H-Indole, 1-(bromoacetyl)- through a variation of the Chichibabin reaction. This involves the reaction of the bromoacetylindole with a pyridine derivative. The pyridine nitrogen acts as a nucleophile, displacing the bromide to form a pyridinium (B92312) salt. In the presence of a base, a pyridinium ylide is generated, which can then undergo an intramolecular 1,3-dipolar cycloaddition or a related cyclization pathway to form the indolizine ring system. The specific substitution pattern on the resulting indolizine can be controlled by the choice of substituents on the pyridine starting material.
| Fused Heterocycle | General Synthetic Strategy | Key Intermediates |
| Pyrrolo[1,2-a]indole | Intramolecular cyclization of a C2-functionalized 1-(bromoacetyl)indole | 2-Substituted indole precursor |
| Indolizine | Reaction with a pyridine derivative followed by intramolecular cyclization | Pyridinium salt, Pyridinium ylide |
The construction of macrocyclic structures containing an indole moiety is a growing area of research due to their potential applications in host-guest chemistry, catalysis, and as therapeutic agents. 1H-Indole, 1-(bromoacetyl)- can serve as a valuable building block in the synthesis of such macrocycles.
One strategy involves the intermolecular reaction of two indole units with a suitable difunctional linker. For example, two equivalents of a nucleophilic indole derivative (e.g., indole itself or a C3-substituted indole) can be reacted with a dihaloalkane linker. Alternatively, and more relevant to the use of 1H-Indole, 1-(bromoacetyl)-, is the reaction of a bis-nucleophile with two equivalents of the bromoacetylindole. For instance, a diamine or a dithiol can be used to link two indole units via N-alkylation at the bromoacetyl position.
Intramolecular macrocyclization is another powerful approach. A linear precursor containing two reactive moieties can be designed to undergo a ring-closing reaction. For example, an indole derivative with a long chain appended to the nitrogen, terminating in a nucleophilic group, can be synthesized. Subsequent intramolecular cyclization would lead to the formation of a macrocycle. While direct examples utilizing 1H-Indole, 1-(bromoacetyl)- as the starting point for such complex precursors are not abundant in the literature, its reactive nature makes it a prime candidate for incorporation into such synthetic schemes. For instance, it can be used to N-alkylate a precursor that already contains another reactive site for the final ring-closing step.
Strategic Modification of the Indole Nitrogen and Ring Positions
Beyond the transformations of the bromoacetyl group, the indole nucleus itself can be further functionalized. The presence of the electron-withdrawing acetyl group on the indole nitrogen significantly influences the reactivity of the indole ring, directing further substitutions to specific positions.
The indole nitrogen in 1H-Indole, 1-(bromoacetyl)- is acylated, which deactivates it towards further electrophilic attack at the nitrogen. However, the acetyl group can be cleaved under certain hydrolytic conditions to regenerate the N-H bond, allowing for the introduction of different substituents at the nitrogen position. This provides a strategic advantage, as the bromoacetyl group can be used to direct other reactions or to be transformed into a desired functionality before its removal or replacement.
The electron-withdrawing nature of the 1-acetyl group also influences the regioselectivity of electrophilic aromatic substitution on the indole's benzene (B151609) ring (positions C4-C7). In contrast to unsubstituted indole, which typically undergoes electrophilic attack at the C3 position of the pyrrole ring, N-acylindoles favor substitution on the benzene ring. The directing effect of the N-acyl group generally favors substitution at the C5 and C7 positions. This allows for the selective introduction of functional groups such as nitro (-NO₂) or halo (-Cl, -Br) groups onto the benzene portion of the indole scaffold. For instance, nitration of 1H-Indole, 1-(bromoacetyl)- under standard conditions would be expected to yield a mixture of the 5-nitro and 7-nitro derivatives. Similarly, halogenation would likely occur at these positions. This altered regioselectivity is a powerful tool for synthesizing specifically substituted indole analogues that would be difficult to obtain from unsubstituted indole.
| Position | Type of Modification | Rationale/Directing Effect | Typical Reagents |
| N1 | Cleavage of Acetyl Group | Regeneration of N-H for further functionalization | Hydrolysis (acidic or basic) |
| C5/C7 | Electrophilic Aromatic Substitution | Electron-withdrawing N-acyl group directs to these positions | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Halogenation) |
Protecting Group Chemistry and its Influence on Reactivity
In the synthesis of complex indole derivatives, the use of protecting groups is fundamental to achieving desired chemical transformations with high selectivity. The 1-(bromoacetyl)- group can be viewed as an N-acyl protecting group, which profoundly alters the electronic characteristics and, consequently, the chemical reactivity of the indole ring.
The nitrogen atom in an unprotected indole is basic and the pyrrole ring is highly electron-rich, making it susceptible to electrophilic attack, predominantly at the C3 position. The introduction of the electron-withdrawing bromoacetyl group onto the indole nitrogen significantly decreases the nucleophilicity of the entire ring system. This N-acylation makes the indole less prone to undesired side reactions such as oxidation and polymerization under acidic conditions. beilstein-journals.orgresearchgate.net
The deactivating effect of the N-bromoacetyl group fundamentally changes the molecule's reactivity profile. While typical electrophilic substitution on unprotected indoles occurs readily at C3, the N-acylated analogue is significantly less reactive towards electrophiles. This reduced reactivity allows for selective functionalization at other positions, either on the benzene ring or at the bromoacetyl moiety, without disturbing the pyrrole ring. Furthermore, should subsequent reactions require a free N-H group, the N-acetyl bond can be cleaved under specific hydrolytic conditions, thus demonstrating its utility as a temporary protecting group.
| Property | Unprotected 1H-Indole | 1H-Indole, 1-(bromoacetyl)- |
|---|---|---|
| Nitrogen Nucleophilicity | High | Significantly Reduced |
| Pyrrole Ring Reactivity | High (Electron-rich) | Reduced (Electron-deficient) |
| Site of Electrophilic Attack | Predominantly C3 | Deactivated; directs to other positions under forcing conditions |
| Stability | Susceptible to oxidation/polymerization | More stable to acidic and oxidative conditions |
Regioselective Functionalization of the Indole Core
The functionalization of the indole core at specific positions is crucial for modulating the biological activity and physical properties of its derivatives. The presence of the 1-(bromoacetyl)- group is a powerful tool for directing subsequent chemical modifications away from the traditionally reactive C3 position.
With the pyrrole ring deactivated by the N-acyl group, C-H functionalization of the benzene portion of the indole becomes more feasible. uri.edu Transition-metal-catalyzed reactions, for instance, can achieve regioselective arylation, alkylation, or halogenation at positions C4, C5, C6, and C7. The specific outcome is often dictated by the choice of catalyst, directing group, and reaction conditions. Theoretical studies using density functional theory (DFT) have shown that for N-acyl indoles, the nucleophilicity of the C7 position can be enhanced relative to the C2 position, facilitating selective functionalization at C7. rsc.orgrsc.org This allows for the synthesis of indole derivatives that are not readily accessible from the unprotected parent heterocycle.
For example, palladium-catalyzed oxidative arylation reactions, which are often incompatible with electron-rich N-alkylindoles, can be successfully applied to N-acylindoles. uri.edu The electron-withdrawing nature of the bromoacetyl group stabilizes the indole nucleus towards the oxidative conditions required for these transformations. This enables the introduction of aryl groups onto the carbocyclic ring, a key step in the synthesis of many pharmacologically active molecules.
| Reaction Type | Catalyst/Reagent | Favored Position of Functionalization | Reference Principle |
|---|---|---|---|
| C-H Olefination | Rhodium Complex | C7 (over C2) | rsc.orgrsc.org |
| Oxidative Arylation | Palladium(II) Acetate (B1210297) / AgOAc | C2 | uri.edu |
| Friedel-Crafts Acylation | AlCl₃ / Acid Chloride | C5 | researchgate.net |
Library Synthesis and Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse molecules, which can then be screened for desired properties. niscpr.res.innih.gov 1H-Indole, 1-(bromoacetyl)- is an ideal scaffold for such approaches due to the high reactivity of the α-bromo ketone functionality. This group serves as a versatile electrophilic handle for the introduction of molecular diversity.
The core principle involves reacting the 1-(bromoacetyl)-1H-indole building block with a collection of different nucleophiles. This process can be carried out in a parallel or split-pool synthesis format to generate a library of N-substituted indole derivatives. almerja.com A wide array of nucleophiles, such as primary and secondary amines, thiols, and carboxylates, can readily displace the bromide ion via nucleophilic substitution, leading to the formation of a diverse set of products.
This methodology allows for the systematic exploration of the chemical space around the indole core. By varying the nucleophilic building block, chemists can modulate properties such as steric bulk, electronic character, and hydrogen bonding potential. The resulting libraries of compounds can be screened in high-throughput assays to identify "hit" molecules with promising biological activity, which can then be optimized in a more focused manner. nih.govnih.gov The efficiency of this approach significantly accelerates the early stages of drug discovery and materials development.
| Scaffold | Reagent Class (Building Blocks) | Resulting Linkage | Example Product Class |
|---|---|---|---|
| 1H-Indole, 1-(bromoacetyl)- | Amines (R-NH₂) | Amino-ketone | 1-(Aminoacetyl)-1H-indoles |
| Thiols (R-SH) | Thioether-ketone | 1-(Thioacetyl)-1H-indoles | |
| Carboxylic Acids (R-COOH) | Ester | 1-(Acyloxyacetyl)-1H-indoles |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Indole, 1 Bromoacetyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity and substitution pattern of 1H-Indole, 1-(bromoacetyl)-.
1D NMR Spectroscopy (¹H and ¹³C)
The ¹H NMR spectrum is expected to show distinct signals for the protons of the indole (B1671886) ring and the bromoacetyl moiety. The N-acylation of the indole ring causes a significant downfield shift of the indole protons, particularly H3 and H7, due to the electron-withdrawing nature of the carbonyl group. The bromoacetyl group's methylene (B1212753) protons (CH₂) would appear as a sharp singlet, significantly deshielded by both the adjacent carbonyl group and the bromine atom. Predicted chemical shifts for these protons are detailed in Table 1.
The ¹³C NMR spectrum would complement the proton data, showing ten distinct carbon signals. The carbonyl carbon of the bromoacetyl group is expected to appear around 165-170 ppm. The methylene carbon, directly attached to the electronegative bromine, would be found in the 25-30 ppm range. The indole carbons would show shifts consistent with an N-acylated system.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Expected Correlations |
|---|---|---|---|
| C=O | - | ~166.0 | Electron-withdrawing group; HMBC to CH₂ and Indole H-2/H-7 |
| CH₂ | ~4.5 (s, 2H) | ~27.0 | Deshielded by Br and C=O; HSQC to CH₂ protons |
| C2 | ~6.7 (d) | ~108.0 | HMBC to H3, H7; NOESY to CH₂ |
| C3 | ~7.7 (d) | ~127.0 | COSY to H2; HMBC to C2, C3a, C7a |
| C3a | - | ~129.0 | HMBC from H2, H3, H4 |
| C4 | ~7.8 (d) | ~122.0 | COSY to H5; HMBC to C3a, C5, C6, C7a |
| C5 | ~7.4 (t) | ~125.0 | COSY to H4, H6 |
| C6 | ~7.5 (t) | ~126.0 | COSY to H5, H7 |
| C7 | ~8.5 (d) | ~116.0 | COSY to H6; Downfield shift due to proximity to C=O; NOESY to CH₂ |
Note: Predicted values are based on data for structurally similar compounds like 3-(bromoacetyl)coumarins and various N-acyl indoles. rsc.orgnih.gov Multiplicities: s=singlet, d=doublet, t=triplet.
2D NMR Spectroscopy
To confirm the assignments made from 1D spectra, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between adjacent protons on the benzene (B151609) portion of the indole ring (H4-H5, H5-H6, H6-H7) and between H2 and H3 on the pyrrole (B145914) ring, confirming their connectivity. nih.govresearchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link each proton signal in Table 1 to its corresponding carbon signal (e.g., the singlet at ~4.5 ppm to the carbon at ~27.0 ppm). nih.govresearchgate.netnih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the methylene protons of the bromoacetyl group and the H7 proton of the indole ring, providing insight into the preferred rotational conformation around the N-C(O) bond. nih.gov
The N-C(O) bond in amides, including N-acylindoles, possesses a degree of double bond character, leading to restricted rotation. This can result in the existence of two stable rotational isomers (rotamers) that may interconvert slowly on the NMR timescale. researchgate.net At room temperature, this might lead to broadened signals, particularly for the protons and carbons near the nitrogen (e.g., H7, H2, C2, C7, C7a, and the bromoacetyl group itself).
A dynamic NMR study, involving the acquisition of ¹H NMR spectra at various temperatures, could be employed to investigate this conformational behavior. At lower temperatures, the interconversion would slow down, potentially resolving the broadened signals into two distinct sets of peaks, one for each rotamer. As the temperature is increased, these peaks would broaden and eventually coalesce into a single time-averaged signal. Analysis of these changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing valuable data on the molecule's conformational dynamics.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For 1H-Indole, 1-(bromoacetyl)- (C₁₀H₈BrNO), the calculated monoisotopic mass is 236.9789 g/mol . HRMS analysis (e.g., via ESI-TOF) would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental formula. rsc.orgdoi.orgresearchgate.net
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key predicted fragmentation pathways for 1H-Indole, 1-(bromoacetyl)- are outlined below.
Predicted Mass Spectrometry Fragmentation
| m/z (Predicted) | Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 237/239 | [C₁₀H₈BrNO]⁺ (Molecular Ion, M⁺) | Parent molecule; shows characteristic isotopic pattern for one bromine atom (~1:1 ratio for M⁺ and M+2). |
| 158 | [C₁₀H₈NO]⁺ | α-cleavage: Loss of bromine radical (•Br). |
| 144 | [C₈H₆NCO]⁺ | α-cleavage: Loss of bromomethyl radical (•CH₂Br). |
| 116 | [C₈H₆N]⁺ | Loss of bromoacetyl group followed by rearrangement, or loss of CO from m/z 144. |
The initial fragmentation is likely dominated by the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical (•Br) to form an acylium ion at m/z 158. Another prominent fragmentation would be the cleavage of the bond between the carbonyl carbon and the methylene carbon, resulting in the loss of a bromomethyl radical (•CH₂Br) to yield an ion at m/z 144. Subsequent fragmentation would involve the characteristic breakdown of the indole ring system. hetchem.ru
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FT-IR Spectroscopy
The FT-IR spectrum of 1H-Indole, 1-(bromoacetyl)- would be dominated by a very strong absorption band corresponding to the amide carbonyl (C=O) stretch. Due to the electronegativity of the nitrogen and the adjacent bromine, this band is expected at a relatively high wavenumber, likely around 1700-1715 cm⁻¹. A crucial piece of evidence for successful N-acylation would be the complete absence of the N-H stretching vibration that is typically seen as a sharp peak around 3400 cm⁻¹ in unsubstituted indole. Other expected bands include aromatic C-H stretches just above 3000 cm⁻¹, aromatic C=C stretches in the 1600-1450 cm⁻¹ region, and the C-Br stretch at lower frequencies (typically 600-700 cm⁻¹). rsc.orgnih.govacs.org
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the indole nucleus are expected to produce strong signals in the Raman spectrum. While the carbonyl stretch is often weaker in Raman than in IR, it would still be observable. Raman spectroscopy can be particularly useful for identifying the C-Br bond, which can sometimes be weak or obscured in the FT-IR fingerprint region. science.govacs.org
Predicted Vibrational Frequencies
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |
| Amide C=O | ~1710 (very strong) | ~1710 (weak/medium) | Stretching |
| Aromatic C=C | 1610-1450 (multiple bands) | 1610-1450 (strong) | Ring Stretching |
| C-N | 1350-1250 | 1350-1250 | Stretching |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Detailed analysis of various crystalline indole derivatives reveals a rich landscape of intermolecular interactions. These interactions are fundamental to the supramolecular assembly of the molecules in the solid state. For instance, in the crystal structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole, molecules form inversion dimers through weak C—H⋯O hydrogen bonds. nih.gov These dimers are further connected by Cl⋯Cl intermolecular contacts, building a larger molecular sheet. nih.gov Similarly, studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives show that crystal packing is stabilized by a combination of slipped π–π interactions between indole systems, C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds. nih.gov The energies of these interactions can be substantial, with pairings of molecules via multiple hydrogen bonds reaching interaction energies of -28.9 kJ mol⁻¹, and π–π stacking between indole systems reaching up to -60.8 kJ mol⁻¹. nih.gov
The planarity of the indole ring system is a key feature, though substitutions can introduce significant conformational twists. In one derivative, the dihedral angle between the indole ring system and a substituted 2-bromophenyl ring is a notable 77.6 (1)°. nih.gov In contrast, other structures, such as 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, exhibit a nearly flat molecular conformation. najah.edu
The following tables present crystallographic data for related bromo-indole compounds, illustrating the detailed structural information obtained from X-ray diffraction analysis.
Table 1: Selected Crystal Structure and Refinement Data for Indole Derivatives
| Parameter | 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole nih.gov | 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole nih.gov | 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁ |
| a (Å) | 11.231 (2) | 9.9404 (3) | 6.23510 (10) |
| b (Å) | 8.8419 (18) | 16.0962 (5) | 26.0156 (4) |
| c (Å) | 15.657 (3) | 9.9213 (3) | 12.4864 (2) |
| β (º) | 97.43 (3) | 108.973 (1) | 93.243 (2) |
| Volume (ų) | 1541.9 (5) | 1500.56 (8) | 2022.17 (6) |
This data is representative of related structures and is used to illustrate the type of information obtained via X-ray crystallography.
Table 2: Key Intermolecular Interactions in Crystalline Indole Derivatives
| Compound | Interaction Type | Description |
|---|---|---|
| 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole nih.gov | C—H⋯O Hydrogen Bonds | Pairs of molecules form face-to-face inversion dimers. |
| Cl⋯Cl Contacts | Connects dimers to build a molecular sheet. | |
| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole nih.gov | π–π Interactions | Slipped π–π stacking between indole systems. |
| C—H⋯π Hydrogen Bonds | Contributes to the formation of supramolecular columns. | |
| C—H⋯O Hydrogen Bonds | Further stabilizes the crystal packing. | |
| 5-((5-Bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione najah.edu | N—H⋯O Hydrogen Bonds | Classical hydrogen bonds that play a critical role in stabilizing the crystal structure in dimer form. |
This table summarizes common non-covalent interactions observed in the crystal structures of various functionalized indole molecules.
Circular Dichroism (CD) for Chiral Analogue Characterization
Circular Dichroism (CD) spectroscopy is an essential analytical tool for the characterization of chiral molecules. While 1H-Indole, 1-(bromoacetyl)- is itself achiral, chiral analogues can be synthesized, for example, by introducing a stereocenter in the acetyl group or by substitution on the indole ring with a chiral moiety. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about its absolute configuration and conformation in solution.
The application of CD spectroscopy would be critical in distinguishing between enantiomers of a chiral 1H-Indole, 1-(bromoacetyl)- analogue. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. This phenomenon, known as the Cotton effect, is directly related to the electronic transitions and the three-dimensional arrangement of atoms around the chromophore—in this case, the indole system.
For instance, a chiral analogue of 1H-Indole, 1-(bromoacetyl)- would be expected to display characteristic CD signals corresponding to the electronic transitions of the indole chromophore. The sign and intensity of these signals would be indicative of the molecule's stereochemistry. This technique is particularly powerful for:
Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the concentration and enantiomeric excess (ee) of the sample.
Assigning Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R/S) of a new chiral compound can often be determined.
Studying Conformational Changes: CD spectroscopy is sensitive to conformational equilibria in solution. Changes in the CD spectrum upon varying temperature or solvent can reveal information about the dynamic behavior of flexible chiral molecules. researchgate.net
Although specific CD data for chiral analogues of 1H-Indole, 1-(bromoacetyl)- is not detailed in the literature, multicomponent assembly systems using chiral molecules have demonstrated the utility of CD in producing distinct signals for different enantiomers of chiral amines. rsc.orgbath.ac.uk This approach highlights the sensitivity of CD spectroscopy in complex chiral environments, a principle directly applicable to the study of chiral indole derivatives.
Computational and Theoretical Investigations of 1h Indole, 1 Bromoacetyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of 1H-Indole, 1-(bromoacetyl)-. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic wave function and energy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netchemrxiv.org It is employed to optimize the molecular geometry, determining the most stable arrangement of atoms in both the ground state and in higher energy transition states that connect reactants to products. ucsb.edunih.gov For 1H-Indole, 1-(bromoacetyl)-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net
The ground state geometry optimization reveals the equilibrium bond lengths, bond angles, and dihedral angles. The bromoacetyl group attached to the indole (B1671886) nitrogen introduces specific electronic and steric features. The planarity of the indole ring is largely maintained, while the substituent can adopt various orientations.
Transition state calculations are crucial for understanding reaction kinetics. ucsb.edu By locating the saddle point on the potential energy surface corresponding to a specific reaction, such as nucleophilic substitution at the α-carbon of the acetyl group, the activation energy can be calculated. This provides a theoretical prediction of the reaction rate. ucsb.edu
| Parameter | Description | Predicted Value (Å or °) |
|---|---|---|
| N1-C2 | Bond length in the indole ring | ~1.38 |
| C8-N1 | Bond length in the indole ring | ~1.39 |
| N1-C9 | Bond length between indole N and carbonyl C | ~1.41 |
| C9=O10 | Carbonyl double bond length | ~1.22 |
| C11-Br12 | Carbon-Bromine bond length | ~1.95 |
| C8-N1-C9-C11 | Dihedral angle defining substituent orientation | Variable (conformational flexibility) |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals provide insight into the molecule's nucleophilic and electrophilic nature. youtube.com
For 1H-Indole, 1-(bromoacetyl)-, the HOMO is typically localized on the electron-rich indole ring, indicating that this part of the molecule is the primary site for nucleophilic attack. Conversely, the LUMO is expected to be centered on the bromoacetyl group, specifically on the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group. This makes the carbon attached to the bromine atom a prime electrophilic site, susceptible to attack by nucleophiles.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating ability. |
| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates polarizability. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Measures the electrophilic power of a molecule. |
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis. najah.edu The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, the ¹H and ¹³C NMR spectra of 1H-Indole, 1-(bromoacetyl)- can be simulated. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. nih.govnih.gov
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations yield the frequencies and intensities of the fundamental vibrational modes of the molecule. This allows for the assignment of specific peaks in the experimental spectra to the stretching, bending, and torsional motions of the atoms, such as the C=O stretch of the acetyl group or the N-H bend (absent here due to substitution) and C-H stretches of the indole ring. researchgate.net
| Proton Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Indole H2, H3 | 6.5 - 7.5 | Doublet |
| Indole H4-H7 (Aromatic) | 7.2 - 8.3 | Multiplet |
| -CH2Br | 4.0 - 4.5 | Singlet |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are more efficient for exploring the conformational space of a molecule. nih.gov For 1H-Indole, 1-(bromoacetyl)-, the primary source of conformational flexibility is the rotation around the N1-C9 single bond, which dictates the orientation of the bromoacetyl group relative to the indole ring. nih.gov
A conformational search using MM can identify various local minima on the potential energy landscape. The energies of these conformers can then be refined using more accurate DFT calculations. This analysis helps determine the most stable conformer(s) and the energy barriers for rotation between them. Molecular dynamics simulations can further explore this landscape over time at a given temperature, providing insight into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions. For 1H-Indole, 1-(bromoacetyl)-, a key reaction is its use as an alkylating agent, where a nucleophile attacks the methylene (B1212753) carbon, displacing the bromide ion.
Modeling this SN2 reaction mechanism involves:
Locating Reactants and Products: The geometries of the starting material (1H-Indole, 1-(bromoacetyl)- and the nucleophile) and the final product are optimized.
Finding the Transition State (TS): Computational algorithms search for the first-order saddle point on the potential energy surface that connects the reactants and products. ucsb.edu This TS structure represents the highest energy point along the reaction coordinate. For an SN2 reaction, this would feature an elongated C-Br bond and a partially formed bond between the carbon and the incoming nucleophile.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (ΔE‡), which is the primary determinant of the reaction rate according to transition state theory. nih.gov
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the located transition state smoothly connects the reactant and product states.
These models can reveal subtle mechanistic details, such as whether a reaction is kinetically or thermodynamically controlled, and can predict regioselectivity in more complex systems. pku.edu.cn
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, the arrangement of molecules, or crystal packing, is governed by a network of non-covalent intermolecular interactions. najah.edu Computational analysis can predict and quantify these forces, which are critical for understanding physical properties like melting point and solubility. For 1H-Indole, 1-(bromoacetyl)-, several key interactions are expected:
Hydrogen Bonding: Although lacking a traditional hydrogen bond donor like N-H, the carbonyl oxygen can act as a hydrogen bond acceptor, interacting with C-H groups from neighboring indole rings (C-H···O interactions). nih.gov
Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like oxygen or nitrogen on adjacent molecules.
π–π Stacking: The aromatic indole ring can engage in π–π stacking interactions with other indole rings. nih.gov These are typically offset or slipped-parallel arrangements that contribute significantly to crystal stability.
Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal lattice. najah.edunih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact are highlighted, providing a detailed picture of the crystal packing forces. nih.gov
| Interaction Type | Atoms Involved | Typical Energy (kJ/mol) | Significance |
|---|---|---|---|
| C-H···O Hydrogen Bond | Indole C-H and Carbonyl O | -8 to -16 | Directional interaction influencing packing motif. |
| π–π Stacking | Indole Ring ↔ Indole Ring | -10 to -50 | Major contributor to crystal cohesion. |
| Halogen Bonding | C-Br ↔ O/N | -5 to -20 | Directional interaction involving the bromine atom. |
| van der Waals Forces | All atoms | Variable | Non-specific attractive forces. |
Applications of 1h Indole, 1 Bromoacetyl As a Versatile Synthetic Building Block Non Biomedical
Utilization in the Synthesis of Materials Science Precursors
The indole (B1671886) nucleus is a key component in many organic electronic materials due to its electron-rich nature. 1H-Indole, 1-(bromoacetyl)- can serve as a precursor for the synthesis of novel organic semiconductors, dyes, and polymers. By reacting it with various nucleophiles, researchers can append the indole core to other conjugated systems, thereby tuning the electronic and photophysical properties of the resulting materials. For instance, its reaction with thiol- or amine-functionalized chromophores could lead to the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromoacetyl group provides a convenient handle for post-functionalization of polymers, enabling the incorporation of indole units to modify properties such as charge transport and fluorescence.
Role in the Construction of Agrochemical Research Compounds (Excluding Efficacy/Toxicity)
Indole derivatives are prevalent in agrochemical research, with many compounds exhibiting plant growth regulating or other useful properties. nih.govrsc.org 1H-Indole, 1-(bromoacetyl)- can be utilized as a starting material for the synthesis of novel indole-containing molecules for screening in agrochemical research. The bromoacetyl functional group allows for the facile introduction of various side chains, leading to the creation of libraries of new compounds. For example, reaction with different amines, alcohols, or thiols can generate a diverse set of derivatives. These compounds can then be studied for their physical and chemical properties relevant to agricultural applications, such as stability and formulation characteristics, without focusing on their biological efficacy or toxicity.
Intermediate in the Preparation of Advanced Organic Reagents and Ligands
The reactivity of the bromoacetyl group makes 1H-Indole, 1-(bromoacetyl)- a useful intermediate for the synthesis of more complex organic reagents and ligands. For example, it can be used to synthesize indole-containing phosphonium (B103445) salts or N-heterocyclic carbene (NHC) precursors. These resulting compounds can serve as ligands for transition metal catalysts, influencing their catalytic activity and selectivity in various organic transformations. Furthermore, its reaction with bifunctional nucleophiles could lead to the formation of macrocyclic compounds or chelating agents with potential applications in coordination chemistry and sensing.
Development of Novel Synthetic Methodologies
The unique reactivity of 1H-Indole, 1-(bromoacetyl)- can be exploited in the development of new synthetic methods.
As mentioned, 1H-Indole, 1-(bromoacetyl)- can be a precursor to novel ligands for catalysis. The indole scaffold can provide steric bulk and electronic properties to the ligand, which in turn influences the performance of the metal catalyst. Researchers can systematically modify the indole ring or the acetyl linker to fine-tune the ligand properties and evaluate the performance of the resulting catalysts in various reactions, such as cross-coupling reactions or asymmetric synthesis.
The synthesis and derivatization of indole compounds have been increasingly explored using flow chemistry techniques to improve efficiency, safety, and scalability. researchgate.netnih.govmdpi.com Reactions involving the reactive 1H-Indole, 1-(bromoacetyl)- could be well-suited for flow chemistry. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can help to minimize side reactions and improve the yield and purity of the products. For instance, the reaction of 1H-Indole, 1-(bromoacetyl)- with a nucleophile could be performed in a continuous flow setup, allowing for rapid optimization of reaction conditions and safe handling of the reactive intermediate.
Challenges and Future Research Directions for 1h Indole, 1 Bromoacetyl
Addressing Regioselectivity and Yield Limitations in Current Syntheses
A primary challenge in the synthesis of N-functionalized indoles, including 1H-Indole, 1-(bromoacetyl)-, is controlling regioselectivity. The indole (B1671886) nucleus possesses multiple reactive sites, with the C3 position being particularly nucleophilic, often leading to competitive C-acylation instead of the desired N-acylation. beilstein-journals.orgacs.org This inherent reactivity makes the selective synthesis of N-acylindoles a significant task. beilstein-journals.org Traditional methods often employ reactive and unstable acylating agents like acyl chlorides, which can result in poor functional group tolerance and a mixture of products. beilstein-journals.org
Exploration of Sustainable and Scalable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, a domain where the synthesis of indole derivatives is actively evolving. researchgate.net Many traditional syntheses of indole-containing compounds rely on harsh conditions, toxic reagents, and organic solvents that are environmentally detrimental. nih.gov Future research into the synthesis of 1H-Indole, 1-(bromoacetyl)- must prioritize the development of sustainable and scalable routes.
Discovery of Novel Reactivity Patterns and Transformations
While 1H-Indole, 1-(bromoacetyl)- is primarily used as an alkylating agent, its full reactive potential remains largely unexplored. The indole core typically functions as a nucleophile at the C3 position. nih.govnih.gov A fascinating area for future research is the exploration of "umpolung," or the reversal of this inherent reactivity. nih.gov By making the indole C3 position electrophilic, new synthetic pathways to previously inaccessible derivatives could be opened. nih.govnih.gov Although this has been demonstrated in other indole systems through gold catalysis or the formation of indolyne intermediates, applying such concepts to a pre-functionalized scaffold like 1H-Indole, 1-(bromoacetyl)- could unveil unique chemical behaviors. nih.govnih.gov
The influence of the N-(bromoacetyl) group on the aromaticity and reactivity of the indole nucleus is another area ripe for investigation. This electron-withdrawing group can modulate the reactivity of the entire ring system, potentially enabling novel transformations that are not feasible with unsubstituted indole. Researchers are increasingly studying cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, on functionalized indoles to create complex, polysubstituted derivatives. mdpi.com Applying these powerful C-C bond-forming reactions to 1H-Indole, 1-(bromoacetyl)- could yield a diverse library of new compounds with potential biological activities.
Integration with Automation and High-Throughput Experimentation
The optimization of reaction conditions for the synthesis and subsequent transformations of 1H-Indole, 1-(bromoacetyl)- can be a time- and resource-intensive process. Automation and high-throughput experimentation (HTE) offer a powerful solution to this challenge. nih.govresearchgate.net These technologies enable the rapid screening of large arrays of catalysts, solvents, and reaction conditions in a miniaturized, parallel fashion. nih.govresearchgate.netnih.gov
By performing reactions on a nanomole or microgram scale, HTE minimizes the consumption of valuable starting materials while generating vast amounts of data. nih.govnih.gov This approach allows for a deeper and faster exploration of the chemical space to identify optimal conditions for regioselectivity and yield, directly addressing the challenges outlined in section 8.1. nih.gov The integration of HTE with rapid analytical techniques, such as mass spectrometry, provides a complete workflow for accelerated discovery and process development. researchgate.net Applying HTE to the study of 1H-Indole, 1-(bromoacetyl)- could rapidly uncover novel reactivity and streamline the development of efficient synthetic routes, significantly accelerating the pace of research. nih.gov
Advanced Computational Predictions for Untapped Synthetic Potential
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. frontiersin.org Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reaction mechanisms of molecules like 1H-Indole, 1-(bromoacetyl)-. mit.eduresearchgate.net These models can be used to predict the regioselectivity of reactions by calculating the energies of different transition states, helping to guide the design of more selective synthetic strategies. nih.govmit.edu
Beyond mechanistic studies, the rise of machine learning (ML) in chemistry offers a new frontier for predictive synthesis. frontiersin.orgrsc.org ML models, trained on large datasets of chemical reactions, can predict the outcomes of unknown reactions, identify promising new transformations, and even suggest optimal reaction conditions. frontiersin.orgrsc.org By applying these predictive tools to 1H-Indole, 1-(bromoacetyl)-, researchers can screen for potential reactions and novel reactivity patterns in silico before undertaking costly and time-consuming laboratory experiments. This synergy between computational prediction and experimental validation has the potential to uncover untapped synthetic applications and accelerate the discovery of new derivatives with desirable properties. mit.edu
Q & A
Q. What are the optimal synthetic routes for preparing 1H-Indole, 1-(bromoacetyl)-, and what factors influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via N-alkylation of 1H-indole using bromoacetyl chloride under anhydrous conditions. Key parameters include the choice of base (e.g., KOH or NaH) and solvent (dry DMF or CH₃CN). For example, demonstrates that TBABr (tetrabutylammonium bromide) acts as a phase-transfer catalyst in DMF, enhancing alkylation efficiency. Reaction temperature (typically 60–80°C) and stoichiometric ratios (e.g., 1:1.2 indole to bromoacetyl chloride) critically affect yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of 1H-Indole, 1-(bromoacetyl)- post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the bromoacetyl group’s attachment at the indole N1 position. For instance, the acetyl proton typically appears as a singlet near δ 2.6 ppm in ¹H NMR. Mass spectrometry (ESI-TOF) should show a molecular ion peak matching the exact mass (e.g., C₁₀H₈BrNO: 253.98 g/mol). Purity ≥95% can be validated via HPLC using a C18 column and acetonitrile/water gradient. Infrared spectroscopy (IR) should confirm C=O stretching (~1700 cm⁻¹) and C-Br absorption (~550 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions (e.g., dimerization or hydrolysis) during bromoacetylation of 1H-indole?
- Methodological Answer : Hydrolysis of the bromoacetyl group is a common issue in protic solvents. Using anhydrous conditions (e.g., molecular sieves) and non-polar solvents (CH₂Cl₂ or THF) minimizes this risk. To prevent dimerization, maintain low reaction temperatures (0–5°C) during reagent addition. highlights the use of NaH as a strong base to deprotonate indole rapidly, reducing side-product formation. Kinetic monitoring via TLC (every 30 minutes) allows early detection of byproducts .
Q. How does the bromoacetyl group influence the pharmacological activity of 1H-indole derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer : The bromoacetyl group enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine) in target proteins. For example, discusses 1-(arylsulfonyl)-1H-indole derivatives as non-basic 5-HT₆ receptor ligands, where bromoacetylation could modulate binding kinetics. Comparative SAR studies should substitute bromoacetyl with chloroacetyl or acetyl groups to evaluate potency shifts. Radiolabeled analogs (e.g., ⁸²Br) facilitate binding assays to quantify target engagement .
Q. How can researchers resolve contradictions in reported synthetic yields for 1H-Indole, 1-(bromoacetyl)- across literature sources?
- Methodological Answer : Yield discrepancies often stem from variations in reagent quality (e.g., bromoacetyl chloride purity), solvent dryness, or catalyst loading. For reproducibility, recommends pre-drying solvents (DMF over CaH₂) and using fresh bromoacetyl chloride. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). Cross-referencing multiple protocols (e.g., vs. 3) helps isolate optimal conditions .
Q. What are the stability profiles of 1H-Indole, 1-(bromoacetyl)- under different storage conditions, and how does degradation impact biological assays?
- Methodological Answer : The compound is light- and moisture-sensitive. Stability studies (HPLC monitoring) show decomposition (≤5%) over 30 days at -20°C under argon. Degradation products (e.g., de-brominated acetylindole) can be identified via LC-MS. For biological assays, freshly prepared solutions in DMSO (stored at -80°C) are recommended. notes that acetylindole derivatives are prone to oxidation, suggesting antioxidants (e.g., BHT) may extend shelf life .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
